Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate
Overview
Description
Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate is an organic compound with the molecular formula C13H16O4 It is characterized by the presence of a formyl group, two methyl groups, and an ethyl ester group attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-formyl-2,6-dimethylphenol and ethyl 2-bromo-2-methylpropanoate.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 4-formyl-2,6-dimethylphenol is reacted with ethyl 2-bromo-2-methylpropanoate under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Ethyl 2-(4-carboxy-2,6-dimethylphenoxy)-2-methylpropanoate.
Reduction: Ethyl 2-(4-hydroxymethyl-2,6-dimethylphenoxy)-2-methylpropanoate.
Substitution: Ethyl 2-(4-nitro-2,6-dimethylphenoxy)-2-methylpropanoate.
Scientific Research Applications
Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The phenoxy ring can interact with hydrophobic pockets in proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-formyl-2,6-dimethylphenoxy)acetate
- N-ethyl-2-(4-formyl-2,6-dimethylphenoxy)propanamide
- N-ethyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide
Uniqueness
Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate is unique due to the presence of the ethyl ester group and the specific positioning of the formyl and methyl groups on the phenoxy ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-6-18-14(17)15(4,5)19-13-10(2)7-12(9-16)8-11(13)3/h7-9H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTQDIKNBLWVJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=C(C=C(C=C1C)C=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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